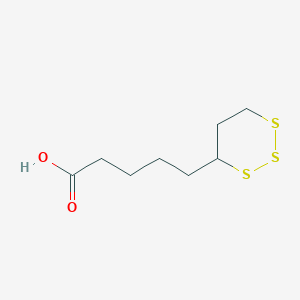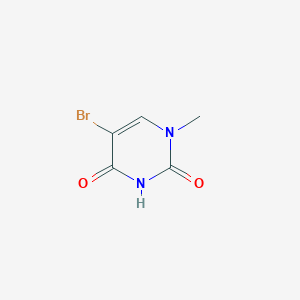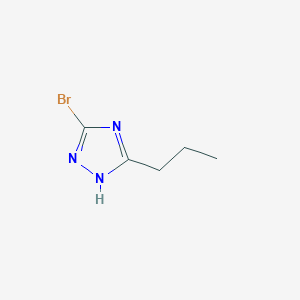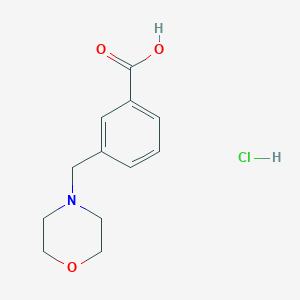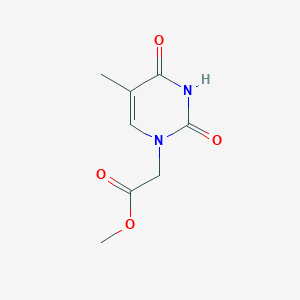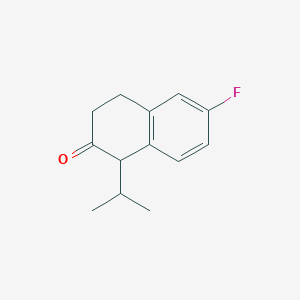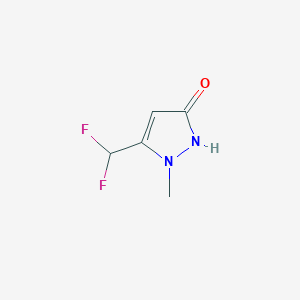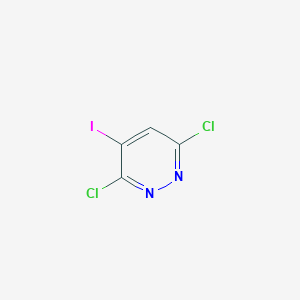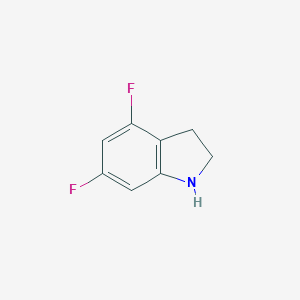
4,6-Difluoroindoline
描述
4,6-Difluoroindoline is a chemical compound belonging to the class of indoline derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of two fluorine atoms attached at positions 4 and 6 on the indoline ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoroindoline typically involves the electrophilic fluorination of indole derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF₃OF) in a solvent such as chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO₃F) or Selectfluor, which leads to the formation of 3-fluoroindolines through conjugate addition of fluorine and methanol or water .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
化学反应分析
Types of Reactions: 4,6-Difluoroindoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield dihydroindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
科学研究应用
4,6-Difluoroindoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a key building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of organic semiconductors and nanotechnology applications.
作用机制
The mechanism of action of 4,6-Difluoroindoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can alter the electronic properties of the molecule, enhancing its reactivity and binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of protein-protein interactions .
相似化合物的比较
- 4-Fluoroindoline
- 6-Fluoroindoline
- 4,5,6,7-Tetrafluoroindole
Comparison: 4,6-Difluoroindoline is unique due to the specific positioning of the fluorine atoms at positions 4 and 6 on the indoline ring. This configuration can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated indoline derivatives . For instance, 4,5,6,7-Tetrafluoroindole exhibits different reactivity patterns and may have distinct applications in medicinal chemistry and material science .
属性
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLRNYJYNJAJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585696 | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199526-98-2 | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199526-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-difluoro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
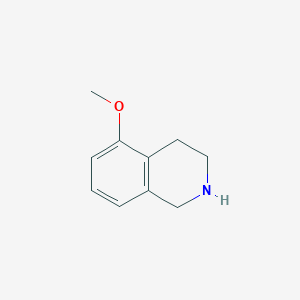
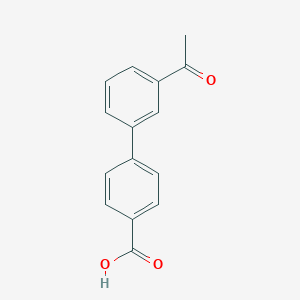
![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)
